[(2,2-difluorocyclohexyl)methyl]urea
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Overview
Description
[(2,2-Difluorocyclohexyl)methyl]urea is a synthetic organic compound with the molecular formula C8H14F2N2O It is characterized by the presence of a cyclohexyl ring substituted with two fluorine atoms and a urea functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2,2-difluorocyclohexyl)methyl]urea typically involves the reaction of 2,2-difluorocyclohexylmethylamine with an isocyanate or a urea derivative. The reaction is usually carried out under controlled conditions to ensure high yield and purity. Common solvents used in the synthesis include dichloromethane and tetrahydrofuran, and the reaction may be catalyzed by bases such as triethylamine.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost efficiency, and environmental considerations. The industrial synthesis often employs automated systems to monitor and control reaction parameters, ensuring consistent product quality.
Chemical Reactions Analysis
Types of Reactions
[(2,2-Difluorocyclohexyl)methyl]urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl derivatives.
Reduction: Reduction reactions can convert the urea group to amine derivatives.
Substitution: The fluorine atoms on the cyclohexyl ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluorocyclohexanone derivatives, while reduction can produce difluorocyclohexylmethylamine.
Scientific Research Applications
[(2,2-Difluorocyclohexyl)methyl]urea has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including its effects on enzyme function and cell signaling pathways.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where fluorinated compounds have shown efficacy.
Industry: It is used in the development of new materials and as an intermediate in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism by which [(2,2-difluorocyclohexyl)methyl]urea exerts its effects involves interactions with specific molecular targets. These may include enzymes, receptors, or other proteins. The fluorine atoms in the compound can enhance its binding affinity and selectivity for these targets, leading to modulation of biological pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
[(2,2-Difluorocyclohexyl)methyl]urea can be compared with other fluorinated urea derivatives, such as:
- [(2,2-Difluorocyclopentyl)methyl]urea
- [(2,2-Difluorocycloheptyl)methyl]urea
- [(2,2-Difluorocyclooctyl)methyl]urea
These compounds share similar structural features but differ in the size of the cycloalkyl ring
Properties
CAS No. |
1859758-91-0 |
---|---|
Molecular Formula |
C8H14F2N2O |
Molecular Weight |
192.2 |
Purity |
95 |
Origin of Product |
United States |
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